molecular formula C12H14Cl3N3 B1436014 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride CAS No. 2109576-26-1

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No. B1436014
CAS RN: 2109576-26-1
M. Wt: 306.6 g/mol
InChI Key: WEXRRHJIIYZWPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride (CPDI) is an organic compound which belongs to the class of imidazopyridines. It is a white crystalline solid with a molecular weight of 461.1 g/mol. CPDI is a highly lipophilic compound, which has been used in a variety of scientific research applications, including drug discovery and development, in vitro and in vivo studies, and as a tool for studying the mechanism of action of various drugs.

Scientific Research Applications

Corrosion Inhibition

2-(4-Chlorophenyl) derivatives of imidazo[4,5-b]pyridine have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. Studies using various techniques, including weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, have shown that these compounds act as high-performance mixed-type inhibitors. This is supported by density functional theory and molecular dynamic simulation results (Saady et al., 2021).

Biological Activity

Several studies have explored the biological activities of imidazo[4,5-c]pyridine derivatives. Compounds like 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine have been synthesized and tested for their antimicrobial properties against various bacteria and fungi, showing moderate activity in certain concentrations (Bhuva et al., 2015). Similarly, other derivatives have been studied for their antibacterial and antifungal activities, providing insights into their potential pharmaceutical applications (Ladani et al., 2009).

Potential in Pharmaceutical Development

The derivatives of imidazo[4,5-c]pyridine, such as those incorporating chlorophenyl groups, have been identified as potential candidates in pharmaceutical development. For example, some derivatives have shown potential as P2X7 receptor antagonists, which could have applications in treating various conditions (Swanson et al., 2016). Another study focused on the design and synthesis of these derivatives as VEGFR-2 kinase inhibitors, highlighting their potential in cancer therapy (Han et al., 2012).

Anticholinesterase Potential

Research into imidazo[1,2-a]pyridine-based derivatives, which are structurally related to imidazo[4,5-c]pyridine compounds, has revealed their potential as acetylcholinesterase inhibitors. This indicates possible applications in treating neurological disorders, such as Alzheimer's disease (Kwong et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride is the enzyme Glutaminyl Cyclase (QC) found in the bacterium Porphyromonas gingivalis . This bacterium is associated with periodontitis, a severe oral disease . The compound acts as an inhibitor of this enzyme .

Mode of Action

The compound interacts with its target, the Glutaminyl Cyclase, by binding to it and inhibiting its function . This interaction results in the disruption of the bacterium’s normal metabolic processes, thereby inhibiting its growth and proliferation .

Biochemical Pathways

The inhibition of Glutaminyl Cyclase disrupts the normal metabolic pathways of Porphyromonas gingivalis . This enzyme is involved in the post-translational modification of proteins, a crucial process for the survival and virulence of the bacterium . By inhibiting this enzyme, the compound interferes with these pathways, leading to the bacterium’s inability to proliferate and cause disease .

Pharmacokinetics

The compound’s effectiveness suggests that it has suitable bioavailability, allowing it to reach its target in the bacterium and exert its inhibitory effect .

Result of Action

The molecular and cellular effects of the compound’s action result in the inhibition of the growth and proliferation of Porphyromonas gingivalis . By inhibiting the function of Glutaminyl Cyclase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to cause disease .

Action Environment

The action of this compound is influenced by the environment within the oral cavity, where Porphyromonas gingivalis resides . Factors such as pH, temperature, and the presence of other microbial species can potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . The compound’s interaction with these kinases can lead to alterations in cellular processes, including cell proliferation and apoptosis.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and reducing the expression of proliferating cell nuclear antigen (PCNA) . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation . This inhibition results in cell cycle arrest and subsequent apoptosis. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial for its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation . The compound’s metabolism leads to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it accumulates in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is directed to specific compartments within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential. Additionally, its presence in the nucleus allows it to modulate gene expression by interacting with DNA and transcription factors.

properties

IUPAC Name

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3.2ClH/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12;;/h1-4,14H,5-7H2,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXRRHJIIYZWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(N2)C3=CC=C(C=C3)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 2
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 3
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 4
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 5
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride
Reactant of Route 6
2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.